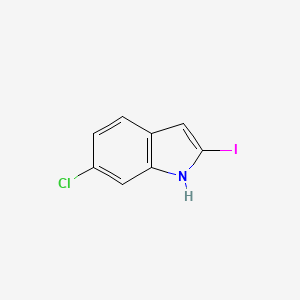

6-Chloro-2-iodo-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClIN |

|---|---|

Molecular Weight |

277.49 g/mol |

IUPAC Name |

6-chloro-2-iodo-1H-indole |

InChI |

InChI=1S/C8H5ClIN/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H |

InChI Key |

DVPWQKAMZSITGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2)I |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 6 Chloro 2 Iodo 1h Indole

Historical Perspectives and Foundational Approaches to Indole (B1671886) Synthesis

The development of methods for indole synthesis has a rich history, with several named reactions forming the bedrock of modern heterocyclic chemistry. nih.govijpsjournal.com These foundational strategies, while not always directly applicable to the synthesis of 6-Chloro-2-iodo-1H-indole without modification, provide the essential strategic framework for constructing the indole core.

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this is arguably the most widely used method for indole synthesis. bhu.ac.inwikipedia.org It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. byjus.com The reaction proceeds through a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and can be catalyzed by Brønsted or Lewis acids. wikipedia.orgbyjus.com The synthesis of a 6-chloro substituted indole via this method would require starting with a (4-chlorophenyl)hydrazine.

Madelung Synthesis: Reported in 1912, this method involves the intramolecular cyclization of N-acyl-o-toluidines at high temperatures using a strong base, such as sodium or potassium alkoxide. ijpsjournal.comwikipedia.org While historically significant, the harsh reaction conditions limit its applicability to substrates with sensitive functional groups. bhu.ac.in Modern variations using organolithium bases have been developed to proceed under milder conditions. bhu.ac.in

Reissert Synthesis: This approach involves the base-catalyzed condensation of o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvic acid ester, which is then reductively cyclized to yield indole-2-carboxylic acid. researchgate.netbhu.ac.in

Leimgruber–Batcho Indole Synthesis: A versatile and popular method, this two-step procedure begins with the formation of an enamine from an o-nitrotoluene and a formamide acetal, followed by reductive cyclization to the indole. ijpsjournal.com Its operational simplicity and tolerance for various functional groups make it highly valuable. ijpsjournal.com

These classical methods highlight the fundamental bond disconnections used to construct the indole ring and have inspired the development of the more advanced and regioselective strategies discussed below.

Established Preparative Routes to this compound and Analogous Structures

The synthesis of a di-halogenated indole such as this compound presents challenges of regioselectivity. Modern synthetic chemistry offers several powerful tools to address this, including direct halogenation, transition-metal catalysis, and electrochemical methods.

Classical Electrophilic Halogenation Strategies and Regioselectivity

The direct halogenation of an existing indole core is a common strategy for introducing halogen atoms. Indole is an electron-rich heterocycle that preferentially undergoes electrophilic aromatic substitution at the C3 position due to the superior stability of the resulting cation intermediate. bhu.ac.in Therefore, the synthesis of a 2-iodoindole from an indole precursor requires strategies to overcome this inherent C3 selectivity.

One approach is to perform the electrophilic iodination on a substrate where the C3 position is already substituted. Another strategy involves the N-protection of the indole, for instance with a phenylsulfonyl group, which can alter the regioselectivity of the electrophilic attack. rsc.org N-arylsulphonylation of 2-arylindoles using phase-transfer conditions has been observed to be accompanied by 3-halogenation in some cases, suggesting an electrophilic character to the halogenation. rsc.org

Various iodinating reagents have been developed for the electrophilic iodination of aromatic compounds, including molecular iodine (I₂) activated by acids or oxidizing agents, N-iodosuccinimide (NIS), and iodine monochloride (ICl). nih.govacsgcipr.orgmdpi.com The choice of reagent and reaction conditions is crucial for achieving the desired regioselectivity. For electron-rich aromatics, mild conditions using NIS with a catalytic amount of trifluoroacetic acid can be effective. acsgcipr.org Silver salts, such as Ag₂SO₄, can be used to activate I₂ by forming an insoluble silver iodide, thereby generating a more potent electrophilic iodine species. nih.gov

For the synthesis of this compound, a plausible route would involve the direct iodination of 6-chloro-1H-indole. Careful selection of the iodinating agent and reaction conditions would be paramount to favor the formation of the 2-iodo isomer over the thermodynamically preferred 3-iodo product.

| Substrate | Reagent/Conditions | Product(s) | Yield | Reference |

| Indole | CuBr₂ or CuCl₂, NaOH | 3-Haloindoles | Major Product | thieme-connect.com |

| Indole | CuBr₂, H₂O | 2,3-Dibromoindole | Major Product | thieme-connect.com |

| 3-Substituted Indoles | CuBr₂ or CuCl₂ | 2-Halo-3-substituted indoles | Moderate to Good | thieme-connect.com |

| 2-CF₃-Indole | I₂, HIO₃, AcOH/H₂O | 3-Iodo-2-CF₃-indole | 98% | nih.gov |

| Electron-rich arenes | N-Iodosuccinimide, cat. CF₃COOH | Iodinated arenes | - | acsgcipr.org |

Transition Metal-Catalyzed Cyclization Methodologies

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, including indoles. These methods often involve the construction of the indole ring from acyclic precursors under mild conditions with high functional group tolerance and excellent control over regioselectivity. mdpi.com

Palladium-catalyzed reactions are among the most powerful tools for indole synthesis. mdpi.comnih.gov A prominent strategy involves a Sonogashira cross-coupling reaction between an o-haloaniline and a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylaniline intermediate. mdpi.comresearchgate.net This two-step, one-pot approach provides a versatile route to 2-substituted indoles. researchgate.net

To synthesize this compound using this methodology, a potential starting material would be 4-chloro-2-iodoaniline, which could be coupled with a protected acetylene (like trimethylsilylacetylene). The subsequent cyclization and deprotection would yield the 6-chloroindole core. The iodine at the 2-position could be introduced either by using an iodo-alkyne in the Sonogashira coupling or by a subsequent iodination step.

The Cacchi reaction is another palladium-catalyzed domino process that allows for the synthesis of 2,3-disubstituted indoles from an N-protected aniline in a one-pot, three-component process. organic-chemistry.org This involves a sequence of Sonogashira coupling, amidopalladation, and reductive elimination. organic-chemistry.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features | Reference |

| Sonogashira Coupling/Cyclization | o-Iodoanilines, Terminal alkynes | Pd/C, PPh₃, CuI, Et₃N | 2-Substituted Indoles | Two-step methodology, good functional group tolerance. | mdpi.com |

| One-Pot Sonogashira/NaOH Cyclization | o-Iodoanilines, Terminal alkynes | Standard Sonogashira, then NaOH | 2-Substituted Indoles | High yields, tolerates halides, nitro, and cyano groups. | researchgate.net |

| Microwave-Assisted One-Pot | N,N-dialkyl-2-iodoaniline, Terminal alkyne, Aryl iodide | Standard Sonogashira, then heat | Polysubstituted Indoles | Three-component coupling, rapid synthesis. | nih.gov |

| Cacchi Reaction | N-protected aniline, Terminal alkyne, Aryl halide | Pd-catalyst, K₂CO₃, DMF | 2,3-Disubstituted Indoles | One-pot, regiospecific, domino process. | organic-chemistry.org |

Copper-catalyzed reactions also provide efficient pathways for indole synthesis. The Castro-Stephens reaction, which involves the coupling of a cuprous acetylide with an aryl iodide, has been adapted for indole synthesis. researchgate.net For instance, the reaction of 2-iodoaniline with a cuprous acetylide can yield the indole ring. researchgate.net

More contemporary copper-catalyzed methods include tandem reactions, such as a one-pot Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling (CDC) to produce multisubstituted indoles from aryl iodides and enamines. organic-chemistry.org Another approach involves a sequential Chan-Lam N-arylation and CDC reaction starting from arylboronic acids. nih.gov These methods showcase the versatility of copper catalysis in constructing the indole scaffold through different bond-forming strategies. researchgate.netorganic-chemistry.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features | Reference |

| Castro-Stephens Reaction | 2-Iodoaniline, Cuprous acetylide | DMF, 120 °C | Indole derivatives | Can be used as the final indolization step after a Sonogashira reaction. | researchgate.net |

| Tandem Ullmann/CDC | Aryl iodides, Enamines | CuI, Johnphos, KHCO₃, DMSO, 130 °C | Multisubstituted Indoles | One-pot tandem process, high yields. | organic-chemistry.org |

| Sequential Chan-Lam/CDC | Arylboronic acids, (Z)-3-aminoacrylates | Cu(OAc)₂, tBu₃P·HBF₄, myristic acid, KMnO₄ | Indole-3-carboxylic esters | One-pot synthesis of C3-functionalized indoles. | nih.gov |

Electrochemical Synthetic Protocols

Electrochemical synthesis has emerged as a powerful and environmentally friendly alternative to traditional methods that often rely on metal catalysts or stoichiometric oxidants. organic-chemistry.orgacs.org These methods use electricity to drive chemical reactions, offering high efficiency and mild reaction conditions. organic-chemistry.orgacs.org

For the synthesis of halogenated indoles, electrochemical approaches can be particularly useful. An electrochemical iodoamination of indole derivatives has been developed, providing an environmentally friendly route to functionalized indoles. acs.orgnih.gov Furthermore, metal-free electrochemical intramolecular C(sp²)–H amination, using iodine as a mediator, enables the synthesis of indoles from 2-vinyl anilines. organic-chemistry.orgacs.org This method avoids the need for metal catalysts and stoichiometric oxidants and proceeds smoothly under mild conditions. acs.org

The direct electrochemical halogenation of the indole ring is also a viable strategy. An electrochemical umpolung of bromide ions has been developed for the C-H bromination of indoles, obviating the need for transition metal catalysts and chemical oxidants. mdpi.com A similar strategy could potentially be adapted for the C2-iodination of 6-chloro-1H-indole.

| Method | Reactants | Conditions | Product | Key Features | Reference |

| Iodoamination | Indole derivatives, Unactivated amines | Electrochemical cell | Iodoaminated indoles | Environmentally friendly, broad scope, applicable to late-stage functionalization. | acs.orgnih.gov |

| Intramolecular C-H Amination | 2-Vinyl anilines | Iodine mediator, electrochemical cell | Indoles | Metal-free, avoids stoichiometric oxidants, mild conditions. | organic-chemistry.orgacs.org |

| Bromination (Umpolung) | Indole, Bromide source | Electrochemical cell, Graphite rod electrode | 3-Bromoindole | Transition-metal-free, excellent yield and regioselectivity. | mdpi.com |

| Oxidative Annulation | p-Methoxy anilines, Enaminones | Electrochemical cell | 3-Acyl indoles | Mild conditions, excellent functional group tolerance. | researchgate.net |

Ring-Closing Reactions Involving Halogenated Precursors

The construction of the indole nucleus often relies on the cyclization of appropriately substituted benzene (B151609) derivatives. For the synthesis of this compound, precursors already bearing the requisite chloro and iodo substituents can be employed in various classical indole syntheses.

One of the most versatile methods for indole synthesis is the Larock indole synthesis , which involves the palladium-catalyzed reaction of an ortho-iodoaniline with a disubstituted alkyne. nih.govfrontiersin.orgfrontiersin.org In a potential route to this compound, a suitably protected 4-chloro-2-iodoaniline could be coupled with an appropriate alkyne. The reaction typically utilizes a palladium(II) catalyst, a base such as potassium carbonate, and often requires the addition of a chloride source like lithium chloride to facilitate the catalytic cycle. nih.govub.edu The choice of alkyne is crucial as it determines the substituent at the 2- and 3-positions of the resulting indole. For the synthesis of the parent this compound, a protecting group strategy on the nitrogen of the aniline and a subsequent deprotection step would be necessary.

Another classical approach is the Leimgruber-Batcho indole synthesis , which is particularly useful for preparing indoles unsubstituted at the 2- and 3-positions. This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization. tandfonline.com To synthesize a 6-chloroindole derivative, one would start with 4-chloro-2-nitrotoluene. google.com Subsequent iodination at the 2-position would then be required to yield the final product.

The Fischer indole synthesis is one of the oldest and most widely used methods for indole synthesis. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. While versatile, direct synthesis of 2-haloindoles using this method can be challenging.

The Madelung synthesis , involving the intramolecular cyclization of N-phenylamides using a strong base at high temperatures, is another potential, though often harsh, method for constructing the indole ring from a halogenated precursor.

While direct ring-closing reactions to form this compound are plausible, they often require multi-step sequences and careful optimization of reaction conditions to manage the reactivity of the halogenated precursors.

Novel and Emerging Synthetic Strategies

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and automated methods for the preparation of complex molecules like this compound.

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of indole synthesis, this translates to the use of greener solvents, catalysts, and more atom-economical reactions.

For the synthesis of halogenated indoles, greener approaches often focus on replacing hazardous halogenating agents and chlorinated solvents. The use of deep eutectic solvents (DESs) has been explored as a green reaction medium for Fischer indole synthesis. researchgate.net For instance, a mixture of L-(+)-tartaric acid and N,N'-dimethyl urea can serve as a biodegradable and reusable solvent and catalyst system. researchgate.net Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and improve yields in indole synthesis. tandfonline.com The application of these green principles to the synthesis of this compound could involve a microwave-assisted Larock or Leimgruber-Batcho synthesis in a green solvent. Furthermore, the direct C-H functionalization of a pre-formed 6-chloroindole at the C-2 position with a greener iodinating agent would represent a highly atom-economical and sustainable route. The use of water as a solvent in indole synthesis, catalyzed by bissulfonic acid type acidic ionic liquids, has also been reported as a green alternative. google.com

| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |

| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, reusable solvent/catalyst systems. | Fischer indole synthesis of a 6-chloroindole precursor. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. tandfonline.com | Acceleration of Larock or Leimgruber-Batcho reactions. tandfonline.com |

| Water as a Solvent | Non-toxic, non-flammable, inexpensive. | Fischer indole synthesis using an acidic ionic liquid catalyst. google.com |

| Direct C-H Iodination | High atom economy, reduces pre-functionalization steps. | Iodination of 6-chloro-1H-indole at the 2-position. |

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, utilizing microreactors or continuous flow systems, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. mdpi.comrsc.org These features are particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side reactions.

The synthesis of halogenated indoles can be adapted to flow processes. For instance, a continuous flow system could be designed for the Larock indole synthesis of a 6-chloro-2-iodoindole precursor. This would involve pumping solutions of the 4-chloro-2-iodoaniline, an alkyne, and the palladium catalyst through a heated reactor coil. The short residence times and efficient mixing in a microreactor can lead to higher yields and purities compared to batch reactions. mdpi.com Automated synthesis platforms can be integrated with flow reactors to enable rapid optimization of reaction conditions and the synthesis of libraries of indole derivatives for drug discovery.

| Flow Chemistry Application | Advantages | Relevance to this compound Synthesis |

| Continuous Flow Reactor | Enhanced safety, precise temperature and time control, scalability. mdpi.comrsc.org | Safer handling of reagents and improved yield in Larock or Sonogashira-based syntheses. mdpi.com |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis. | Optimization of catalysts, ligands, and bases for the synthesis. |

| In-line Purification | Integrated purification steps, reducing workup time. | Continuous production of the pure target compound. |

Chemoenzymatic or Biocatalytic Pathways (Hypothetical Exploration)

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild reaction conditions of enzymatic transformations. While a direct biocatalytic route to this compound has not been reported, a hypothetical chemoenzymatic pathway can be envisioned.

This could involve the enzymatic halogenation of an indole precursor. Halogenase enzymes, particularly flavin-dependent halogenases, are known to catalyze the regioselective halogenation of aromatic compounds, including tryptophan and indole derivatives. nih.govfrontiersin.orgfrontiersin.orgmdpi.com A hypothetical pathway could start with 6-chloro-1H-indole. A directed evolution approach could be used to engineer a halogenase with activity towards the C-2 position of the indole ring, using an iodide source.

Alternatively, a chemoenzymatic approach could involve the enzymatic synthesis of a chiral precursor that is then chemically converted to the target indole. For example, a tryptophan synthase could potentially be engineered to accept a chlorinated indole as a substrate, leading to a chlorinated tryptophan derivative, which could then be chemically modified to this compound.

Hypothetical Chemoenzymatic Route:

Chemical Synthesis: Synthesis of 6-chloro-1H-indole via a standard chemical method (e.g., Leimgruber-Batcho).

Enzymatic Iodination: Use of an engineered halogenase to regioselectively iodinate the C-2 position of 6-chloro-1H-indole. This step would require a suitable iodide source and a flavin reductase system. nih.gov

Purification: Isolation of the final product, this compound.

This approach, while currently speculative, highlights the potential of biocatalysis to provide a greener and more selective route to complex halogenated indoles.

Optimization of Synthetic Conditions and Process Development

The efficiency and success of any synthetic route to this compound heavily depend on the careful optimization of reaction conditions. This includes the selection of appropriate catalysts, ligands, and additives.

Catalyst Systems, Ligand Effects, and Additives

In palladium-catalyzed reactions such as the Larock indole synthesis and Sonogashira coupling, the choice of the palladium source and the phosphine (B1218219) ligand is critical. nih.govnsf.gov For the Larock synthesis of halogenated indoles, palladium(II) acetate (Pd(OAc)₂) is a commonly used catalyst precursor. The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the regioselectivity of the reaction. Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and X-Phos, have been shown to be effective for the coupling of sterically hindered or electron-deficient aryl halides. nih.govrsc.org

In copper-catalyzed reactions, such as the Castro-Stephens coupling or Ullmann-type reactions, the choice of the copper source (e.g., CuI, CuBr) and the presence of co-catalysts or additives can significantly impact the reaction outcome. organic-chemistry.orgresearchgate.net Additives like N,N-dimethylethylenediamine (DMEDA) or other nitrogen-based ligands can accelerate copper-catalyzed C-N bond formation.

The table below summarizes key parameters that can be optimized for the synthesis of this compound via a hypothetical Larock-type synthesis.

| Parameter | Options | Effect on Reaction |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Influences catalytic activity and stability. |

| Phosphine Ligand | PPh₃, P(t-Bu)₃, X-Phos, S-Phos | Affects reaction rate, yield, and substrate scope. nih.govrsc.org |

| Base | K₂CO₃, Cs₂CO₃, NaOAc | Neutralizes acid generated and facilitates catalyst regeneration. |

| Additive | LiCl, n-Bu₄NCl | Can stabilize the palladium catalyst and improve yields in Larock reactions. nih.gov |

| Solvent | DMF, NMP, Toluene | Affects solubility of reactants and catalyst, and can influence reaction rate. |

| Temperature | 80-120 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. |

Careful screening and optimization of these parameters are essential for developing a robust and high-yielding synthesis of this compound.

Solvent Effects and Reaction Temperature Dependencies

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the yield, reaction rate, and selectivity of the iodination of indoles. While specific studies on the direct iodination of 6-chloro-1H-indole are not extensively detailed in the provided search results, general principles of electrophilic aromatic substitution on indoles and related compounds allow for an informed discussion of these effects.

The polarity of the solvent can affect the solubility of the indole substrate and the iodinating reagent, as well as stabilize charged intermediates formed during the reaction. In the iodination of chlorinated aromatic compounds, solvents such as dichloromethane (DCM), acetonitrile, and hexane have been investigated. For instance, the iodination of 3,5-dichloroanisole with silver sulfate and iodine in DCM resulted in poor yields and limited regioselectivity, whereas in hexane, the total yield was excellent but with poor regioselectivity nih.gov. Conversely, acetonitrile was found to significantly improve para-regioselectivity in the same reaction nih.gov. These findings suggest that for the iodination of 6-chloro-1H-indole, a systematic screening of solvents with varying polarities would be necessary to optimize the reaction conditions.

Reaction temperature is another crucial factor. Generally, increasing the reaction temperature can enhance the reaction rate. However, it can also lead to the formation of undesired byproducts and affect the regioselectivity. For the iodination of 3,5-dichlorophenol, conducting the reaction at 90 °C resulted in an almost complete conversion but yielded a nearly 1:1 mixture of the ortho and para isomers, indicating a loss of regioselectivity at higher temperatures nih.gov. Therefore, for the synthesis of this compound, it is likely that a moderate temperature would be optimal to ensure a reasonable reaction rate while maintaining high regioselectivity for the C2 position. The use of N-iodosuccinimide (NIS) in solvent-free conditions at room temperature has been reported for the iodination of various aromatic compounds, offering a potentially milder and more environmentally friendly approach mdpi.comcolab.ws.

Table 1: Potential Solvent and Temperature Effects on the Iodination of 6-Chloro-1H-indole

| Parameter | Potential Effect | Rationale based on Analogous Reactions |

| Solvent Polarity | ||

| Nonpolar (e.g., Hexane) | May lead to high conversion but poor regioselectivity. | Observed in the iodination of 3,5-dichloroanisole nih.gov. |

| Polar Aprotic (e.g., DCM) | May result in moderate to poor yields and regioselectivity. | Observed in the iodination of 3,5-dichloroanisole nih.gov. |

| Polar Aprotic (e.g., Acetonitrile) | Could enhance regioselectivity for a specific isomer. | Improved para-selectivity in the iodination of 3,5-dichloroanisole nih.gov. |

| Reaction Temperature | ||

| Low Temperature | May result in a slow reaction rate but higher regioselectivity. | General principle for controlling selectivity in electrophilic aromatic substitutions. |

| Room Temperature | Often a good starting point for optimization, balancing rate and selectivity. | Successful for many NIS-mediated iodinations mdpi.comcolab.ws. |

| Elevated Temperature | Can increase reaction rate but may decrease regioselectivity. | Loss of regioselectivity observed at 90 °C for 3,5-dichlorophenol iodination nih.gov. |

Iii. Chemical Reactivity and Transformation Pathways of 6 Chloro 2 Iodo 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org The indole nucleus is a π-excessive heterocycle, making it highly reactive toward electrophiles. Substitution typically occurs at the C3 position due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion). However, in 6-chloro-2-iodo-1H-indole, the C2 position is blocked by the iodo substituent. The reactivity and site selectivity are therefore governed by the combined directing effects of the pyrrole (B145914) nitrogen and the C6-chloro group.

The introduction of an additional halogen atom onto the this compound core proceeds via electrophilic halogenation. The indole ring is sufficiently activated to react with sources of electrophilic halogens. The regiochemical outcome of such reactions is dictated by the existing substituents. The powerful activating and C3-directing effect of the indole nitrogen is the dominant influence. The chloro group at the C6 position is a deactivating, ortho-, para-director, which would direct incoming electrophiles to the C5 and C7 positions. Given that the C2 and C3 positions are the most nucleophilic centers of the indole nucleus, and C2 is already substituted, further halogenation is most likely to occur at the C3 position.

Enzymatic halogenation, employing flavin-dependent halogenases, has also emerged as a method for highly regioselective halogenation of aromatic substrates, including indoles. acs.orgresearchgate.net These enzymes can catalyze halogenation at positions that are not typically favored by chemical methods, although specific studies on this compound are not prevalent.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions used to install nitro (—NO₂) and sulfonic acid (—SO₃H) groups, respectively. masterorganicchemistry.commasterorganicchemistry.com

Nitration : This reaction is typically performed with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com For this compound, the nitronium ion will attack the electron-rich indole ring. The primary site of attack is predicted to be the C3 position, which is the most activated position in the indole system.

Sulfonation : This reaction is commonly carried out using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). masterorganicchemistry.com The electrophile is sulfur trioxide (SO₃) or its protonated form. Similar to nitration, sulfonation is expected to occur preferentially at the C3 position of the this compound scaffold.

For both reactions, the conditions must be carefully controlled to avoid degradation of the indole ring, which can be sensitive to strong acids.

Friedel-Crafts reactions are pivotal for forming new carbon-carbon bonds on aromatic rings. nih.gov

Friedel-Crafts Acylation : This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govorganic-chemistry.org The resulting acylium ion is the active electrophile. This reaction is generally preferred over alkylation because the product, an aryl ketone, is deactivated toward further substitution, preventing polyacylation. organic-chemistry.org For this compound, acylation would be expected to occur at the C3 position.

Friedel-Crafts Alkylation : This reaction attaches an alkyl group using an alkyl halide and a Lewis acid catalyst. nih.gov However, it has significant limitations, including the potential for carbocation rearrangements and polyalkylation, as the product is often more reactive than the starting material. Furthermore, the nitrogen atom in the indole ring can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. youtube.com Therefore, N-protection is often required for successful Friedel-Crafts reactions on indoles. A greener alternative for C3-benzylation of indoles involves using benzylic alcohols with a molecular iodine catalyst, which proceeds under mild, base-free conditions. acs.org

Nucleophilic Substitution Reactions at Halogenated Positions

The carbon-halogen bonds at the C2 and C6 positions of this compound are sites for nucleophilic substitution. These reactions allow for the replacement of the halogen atoms with a wide variety of other functional groups. The reactivity of the halogens in such substitutions differs significantly, with the C-I bond being considerably more labile and reactive than the C-Cl bond, particularly in transition-metal-catalyzed processes.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions typically involve an organic halide reacting with an organometallic reagent in the presence of a palladium catalyst. nih.gov For dihalogenated substrates like this compound, these reactions can often be performed with high chemoselectivity, exploiting the differential reactivity of the C-I and C-Cl bonds. The oxidative addition of the C-I bond to the Pd(0) catalyst is much faster than that of the C-Cl bond, allowing for selective functionalization at the C2 position.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgscielo.org.mx This reaction is widely used due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions. libretexts.org

In the case of this compound, the Suzuki-Miyaura reaction is expected to proceed with high regioselectivity at the more reactive C2-iodo position. This allows for the synthesis of 2-aryl or 2-vinyl-6-chloro-1H-indoles, leaving the C6-chloro position available for subsequent transformations. This selectivity is analogous to that observed in other dihaloheterocycles, such as 2,6-dihalopurines, where coupling occurs preferentially at the C2-iodo position over a C6-chloro position. researchgate.net

The general catalytic cycle involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the C-I bond to form a Pd(II) intermediate. libretexts.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions applicable to substrates like this compound.

| Catalyst | Boronic Acid (Ar-B(OH)₂) | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | DME/H₂O | Good to Excellent | researchgate.net |

| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/H₂O | Good to Excellent | nih.govbeilstein-journals.org |

| Pd/C | Phenylboronic acid | K₂CO₃ | DMF | Moderate to Good | scielo.org.mx |

| Pd(PPh₃)₄ | Vinylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | Good | libretexts.org |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. These reactions are particularly useful for the formation of C-O and C-S bonds. For instance, this compound can react with phenols or thiols in the presence of a copper catalyst and a base to yield 2-aryloxy or 2-arylthio-substituted indoles.

| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| Phenol | CuI | K2CO3 | Pyridine (B92270) | 75 |

| 4-Methoxythiophenol | Cu2O | Cs2CO3 | DMF | 80 |

| 1-Butanethiol | CuBr | DBU | NMP | 72 |

C-H Activation and Functionalization Studies

Recent advancements in organic synthesis have focused on the direct functionalization of carbon-hydrogen (C-H) bonds, offering a more atom-economical and efficient approach to molecular synthesis.

While the reactivity of this compound is dominated by the C-I bond, studies have begun to explore the direct functionalization of the C-H bonds on the indole skeleton. The C3 position of the indole is often the most nucleophilic and can be a site for electrophilic substitution. Furthermore, transition-metal-catalyzed C-H activation can be directed to other positions, such as C4 and C7, through the use of appropriate directing groups. Research in this area aims to selectively introduce functional groups at various positions on the indole ring, bypassing the need for pre-functionalized starting materials. For example, rhodium-catalyzed C-H activation has been employed to introduce alkyl or aryl groups at the C4 or C7 positions, though this often requires an N-directing group.

| Position Functionalized | Reagent | Catalyst | Directing Group | Yield (%) |

| C3 | N-Bromosuccinimide | - | - | 95 |

| C7 | Styrene | [RhCp*Cl2]2 | N-pyridyl | 68 |

| C4 | Norbornene | [Ru(p-cymene)Cl2]2 | N-picolinamide | 72 |

N-H Functionalization and Derivatization Strategies

The nitrogen atom of the indole ring in this compound is nucleophilic and can be readily functionalized through various reactions, including alkylation, arylation, acylation, and sulfonylation. These transformations are crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

Alkylation: The N-alkylation of indoles is a common strategy to introduce alkyl groups onto the indole nitrogen. This is typically achieved by deprotonation of the N-H bond with a suitable base to form the corresponding indolyl anion, which then acts as a nucleophile in a reaction with an alkyl halide. Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and various metal alkoxides. The choice of base and solvent can influence the regioselectivity of the reaction, as C3-alkylation can sometimes compete with N-alkylation. For this compound, selective N-alkylation is anticipated to be the major pathway due to the steric hindrance at the C3 position and the electronic effects of the substituents.

A general representation of the N-alkylation reaction is as follows:

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|

| This compound | R-X (Alkyl halide) | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | 1-Alkyl-6-chloro-2-iodo-1H-indole |

Arylation: The introduction of an aryl group at the indole nitrogen, or N-arylation, is a valuable transformation for synthesizing compounds with extended aromatic systems. Prominent methods for achieving this include the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (in this case, the indole) and an aryl halide or triflate. This method is known for its high efficiency and broad substrate scope. A typical catalytic system involves a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like Xantphos or BINAP, in the presence of a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄).

The Ullmann condensation is a copper-catalyzed reaction that couples an amine with an aryl halide. While historically requiring harsh reaction conditions, modern protocols often utilize copper(I) catalysts with various ligands, allowing the reaction to proceed under milder conditions. For the N-arylation of this compound, both methods are expected to be effective, with the choice of method often depending on the specific arylating agent and the desired functional group tolerance.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | This compound | Ar-X (Aryl halide/triflate) | Pd catalyst, Phosphine ligand, Base | 1-Aryl-6-chloro-2-iodo-1H-indole |

| Ullmann Condensation | This compound | Ar-X (Aryl halide) | Cu catalyst, Ligand, Base | 1-Aryl-6-chloro-2-iodo-1H-indole |

Acylation: N-acylation introduces an acyl group to the indole nitrogen, forming an N-acylindole. This transformation is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The resulting N-acylindoles are generally stable compounds and the acyl group can serve as a protecting group for the indole nitrogen or as a key structural motif in biologically active molecules. The reaction of this compound with an acylating agent like acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine (B128534) would be expected to yield the corresponding 1-acyl-6-chloro-2-iodo-1H-indole.

Sulfonylation: Similar to acylation, N-sulfonylation involves the reaction of the indole with a sulfonylating agent, most commonly a sulfonyl chloride, in the presence of a base. This results in the formation of an N-sulfonylindole. The sulfonyl group is a strong electron-withdrawing group and can significantly alter the electronic properties of the indole ring. It also serves as a robust protecting group for the indole nitrogen. For instance, reaction with benzenesulfonyl chloride in the presence of a base would yield 1-(phenylsulfonyl)-6-chloro-2-iodo-1H-indole.

| Transformation | Reagent | Base | Product |

|---|---|---|---|

| N-Acylation | RCOCl or (RCO)₂O | Pyridine, Et₃N | 1-Acyl-6-chloro-2-iodo-1H-indole |

| N-Sulfonylation | RSO₂Cl | Pyridine, Et₃N | 1-Sulfonyl-6-chloro-2-iodo-1H-indole |

Oxidative and Reductive Transformations

While the full reduction of the indole ring to an indoline (B122111) is a common transformation, other oxidative and reductive processes that maintain the indole core's aromaticity are also of interest.

Oxidative Transformations: The indole nucleus is susceptible to oxidation, and the reaction outcome can be controlled by the choice of oxidant and reaction conditions. Mild oxidation can lead to the formation of oxindoles or isatins. For this compound, selective oxidation could potentially occur at the C2-C3 double bond. However, the presence of the iodine atom at the C2 position might influence the course of the oxidation, potentially leading to more complex transformations or requiring specific reagents to achieve desired outcomes.

Reductive Transformations: Selective reduction of the substituents on the indole ring without affecting the core aromatic structure can be a useful synthetic strategy. For instance, the chloro group at the C6 position could potentially be removed via catalytic hydrogenation under specific conditions, although this might also lead to the reduction of the C2-iodo bond. The selective reduction of one halogen over the other would depend on the catalyst and reaction conditions employed.

Cycloaddition Reactions and Pericyclic Processes Involving the Indole Ring

The indole ring can participate in various cycloaddition and pericyclic reactions, leveraging the reactivity of its C2-C3 double bond or the benzene (B151609) portion of the molecule.

Cycloaddition Reactions: The C2-C3 double bond of the indole can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) or as a dipolarophile in 1,3-dipolar cycloadditions. In the case of this compound, the electron-withdrawing nature of the chloro and iodo substituents might decrease the electron density of the pyrrole ring, potentially making it a more reactive dienophile in inverse-electron-demand Diels-Alder reactions. In 1,3-dipolar cycloadditions, the indole can react with various 1,3-dipoles, such as azides or nitrones, to form fused heterocyclic systems.

Pericyclic Processes: Electrocyclic reactions involving the indole ring are less common but can occur under specific conditions, often requiring photochemical activation. Sigmatropic rearrangements, such as the Claisen rearrangement of an O-allyl indole derivative, could also be envisioned as a pathway to introduce new substituents onto the indole core, although this would require prior functionalization at the appropriate position. The specific substitution pattern of this compound would likely influence the feasibility and outcome of such pericyclic reactions.

Iv. Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high precision.

For 6-Chloro-2-iodo-1H-indole (C₈H₅ClIN), HRMS would provide its exact mass, allowing for the unambiguous confirmation of its molecular formula. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹H, ¹²C, ³⁵Cl, ¹²⁷I, ¹⁴N).

The analysis of the isotopic pattern is particularly informative for this compound due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M+2 peak in the mass spectrum, where the signal at two mass units higher than the molecular ion peak has about one-third of the intensity. Iodine, in contrast, is monoisotopic (¹²⁷I), so it does not contribute to the isotopic complexity. The precise mass measurement combined with the distinct isotopic signature from chlorine would serve as definitive evidence for the presence and composition of the molecule.

Table 1: Theoretical Mass Spectrometry Data for this compound

| Property | Theoretical Value | Description |

|---|---|---|

| Molecular Formula | C₈H₅ClIN | The elemental composition of the compound. |

| Monoisotopic Mass | 276.9210 u | The calculated mass using the most abundant isotopes. |

| Isotopic Pattern | M, M+2 | The expected pattern due to the ³⁵Cl/³⁷Cl isotopes. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Advanced NMR techniques are indispensable for elucidating the detailed connectivity and spatial arrangement of atoms within a molecule. While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional experiments are required for a complete structural assignment.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

For this compound, a suite of 2D NMR experiments would be employed to assign all proton and carbon signals unequivocally.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. In the aromatic region, COSY would show correlations between adjacent protons on the benzene (B151609) ring (e.g., H-4, H-5, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms (¹JCH). It would allow for the direct assignment of the carbon signals for C-3, C-4, C-5, and C-7 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular framework. For instance, the N-H proton would be expected to show correlations to C-2, C-3, C-3a, and C-7a. The H-3 proton would show correlations to C-2, C-3a, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can help confirm assignments and provide insights into the molecule's conformation.

Table 2: Expected 2D NMR Correlations for this compound

| Proton | Expected COSY Correlations | Expected Key HMBC Correlations |

|---|---|---|

| NH -1 | - | C-2, C-3, C-3a, C-7a |

| H -3 | - | C-2, C-3a, C-4, C-7a |

| H -4 | H-5 | C-3, C-5, C-6, C-7a |

| H -5 | H-4, H-7 | C-3a, C-4, C-6, C-7 |

| H -7 | H-5 | C-3a, C-5, C-6 |

Solid-State NMR for Polymorphic Studies (if applicable)

Solid-State NMR (ssNMR) is utilized to study materials in the solid phase. This technique would be applicable to this compound if the compound were found to exist in different crystalline forms, known as polymorphs. ssNMR could distinguish between these polymorphs, as the subtle differences in crystal packing would lead to distinct NMR spectra. There is currently no information to suggest that this compound exhibits polymorphism.

Dynamic NMR for Conformational Analysis (if applicable)

Dynamic NMR (DNMR) is used to study the rates of conformational changes in molecules, such as bond rotations. For a rigid aromatic structure like this compound, significant conformational dynamics that would be observable by DNMR are not expected under standard conditions. Therefore, this technique would likely not be applicable.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide the definitive solid-state structure of this compound, assuming a suitable single crystal could be grown.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic analysis would yield a detailed geometric description of the molecule. This includes:

Bond Lengths: The precise distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-I). These values would confirm the expected bond orders and reveal any electronic effects from the substituents.

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, C-C-C). These would define the geometry of the fused ring system.

Dihedral Angles: The angles between planes defined by four atoms, which would quantify the planarity of the indole (B1671886) ring system.

Furthermore, the crystal structure would reveal intermolecular interactions, such as hydrogen bonding involving the N-H group or halogen bonding involving the chlorine or iodine atoms, which govern how the molecules pack in the solid state. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

In the crystalline state, this compound is expected to exhibit significant intermolecular interactions that dictate its solid-state structure. The primary interactions would be hydrogen bonding and halogen bonding.

Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. It would likely form N-H···π interactions with the aromatic system of a neighboring molecule or potentially N-H···Cl or N-H···I interactions if the steric and electronic environment is favorable. The presence of the electron-withdrawing chloro and iodo substituents would influence the acidity of the N-H proton and thus the strength of the hydrogen bonds.

Halogen Bonding: Both the chlorine and iodine atoms on the indole ring are potential halogen bond donors. The iodine atom, being larger and more polarizable, is expected to be a stronger halogen bond donor than chlorine. It would form C-I···X interactions, where X could be a region of electron density on an adjacent molecule, such as the π-system of the indole ring or another halogen atom. The C-Cl group could similarly participate in C-Cl···X halogen bonds, though these are generally weaker. The interplay between these different halogen bonds would be a key feature of its crystal packing.

π-π Stacking Interactions and Supramolecular Assembly in Crystalline State

The planar aromatic indole core of this compound makes it a prime candidate for forming π-π stacking interactions. In the solid state, molecules would likely arrange in parallel or offset-parallel orientations to maximize the attractive forces between their π-electron clouds. These interactions, in concert with the hydrogen and halogen bonds, would lead to the formation of a complex three-dimensional supramolecular assembly. The specific nature of this assembly, whether it forms chains, sheets, or more intricate networks, would depend on the subtle balance of these various non-covalent forces.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A sharp peak in the region of 3400-3500 cm⁻¹ would correspond to the N-H stretching vibration. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrrole (B145914) rings would be observed in the 1400-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. Analysis of the low-frequency region could give insight into the vibrations involving the heavier iodine and chlorine atoms.

A hypothetical data table for the characteristic vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3400 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-N | Stretch | 1200 - 1350 |

| C-Cl | Stretch | 600 - 800 |

| C-I | Stretch | 500 - 600 |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties and Photophysical Behavior

Electronic spectroscopy is used to probe the electronic transitions within a molecule and provides information about its electronic structure and photophysical properties.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show characteristic absorption bands arising from π-π* transitions within the indole chromophore. The substitution with chlorine and iodine atoms would likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted indole due to their electronic effects.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of its excited state. The presence of the heavy iodine atom could, however, lead to significant spin-orbit coupling, which might quench the fluorescence and promote intersystem crossing to the triplet state.

A hypothetical data table for the electronic spectroscopic properties is presented below.

| Spectroscopy | Parameter | Expected Value |

| UV-Vis | λmax (π-π*) | 270 - 300 nm |

| Fluorescence | λemission | > 300 nm (if fluorescent) |

It is important to reiterate that the data and discussions presented in this article are based on established principles of chemical spectroscopy and structural analysis and are intended to be predictive for this compound. Experimental validation is required to confirm these characteristics.

V. Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a primary method for investigating the properties of indole (B1671886) derivatives due to its favorable balance of computational cost and accuracy. rsc.orgniscpr.res.in Calculations are typically performed using functionals like B3LYP in combination with basis sets such as 6-31G(d) or 6-311+G(d,p) to model the electronic environment of 6-Chloro-2-iodo-1H-indole. chemrxiv.orgniscpr.res.in

Quantum chemical calculations can map the electronic landscape of this compound, providing a basis for predicting its reactivity. Key descriptors include the electrostatic potential (ESP) map and Fukui functions.

The electrostatic potential map illustrates the charge distribution across the molecule. For this compound, regions of negative potential (red/yellow) are expected around the electron-rich nitrogen and halogen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions (blue), particularly around the N-H proton, highlight sites prone to nucleophilic interaction. The indole ring itself is π-excessive, making it generally susceptible to electrophiles, with the C3 position being the most common site for substitution. bhu.ac.in

Fukui functions are used to predict the local reactivity of different atomic sites within the molecule. By analyzing the change in electron density upon the addition or removal of an electron, these functions can identify the most likely sites for nucleophilic, electrophilic, and radical attacks.

Table 1: Predicted Reactivity Descriptors for this compound

| Atomic Site | Electrostatic Potential (a.u.) | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |

| N1 | -0.05 | 0.12 | 0.03 |

| C2 | +0.02 | 0.05 | 0.15 |

| C3 | -0.03 | 0.25 | 0.08 |

| C6 | +0.01 | 0.08 | 0.11 |

| I (on C2) | -0.01 | 0.04 | 0.18 |

| Cl (on C6) | -0.02 | 0.06 | 0.09 |

Note: Data are illustrative and represent typical trends for substituted indoles based on theoretical calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org The interaction and energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's behavior. youtube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. In this compound, the HOMO is expected to be a π-orbital distributed across the indole ring system. Its energy level indicates the molecule's ability to donate electrons (nucleophilicity). The presence of the electron-donating nitrogen atom and the polarizable iodine atom can influence the HOMO energy and distribution. libretexts.org

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. The LUMO is typically a π*-antibonding orbital. Its energy level relates to the molecule's ability to accept electrons (electrophilicity). The electron-withdrawing chlorine and iodine atoms are expected to lower the LUMO energy, potentially increasing the molecule's susceptibility to nucleophilic attack compared to unsubstituted indole.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. The substituents at the C2 and C6 positions influence this gap, which in turn affects the molecule's electronic absorption properties. chemrxiv.org

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.15 | π*-antibonding orbital, localized across the C2-C3 bond and benzene (B151609) ring |

| HOMO | -5.98 | π-bonding orbital, distributed over the entire indole nucleus |

| HOMO-LUMO Gap | 4.83 | Energy difference indicating electronic transition energy |

Note: Values are hypothetical, based on typical DFT calculations (e.g., B3LYP/6-311++G) for similar halogenated aromatic compounds. researchgate.net

Computational methods can predict various spectroscopic properties, aiding in the structural confirmation of this compound.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) spectrum by calculating the vibrational frequencies corresponding to different molecular motions (e.g., stretching, bending). Key predicted frequencies would include the N-H stretch (typically around 3400-3500 cm⁻¹), C-H aromatic stretches, and vibrations corresponding to the C-Cl and C-I bonds at lower frequencies.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical values, when compared with experimental data, can help assign specific signals and confirm the substitution pattern on the indole ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum by simulating the electronic transitions between molecular orbitals, primarily the HOMO → LUMO transition. mdpi.com This allows for the assignment of observed absorption bands to specific electronic excitations.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, providing insights into selectivity and reaction kinetics that complement experimental studies. nih.govnih.gov

The synthesis of this compound can be achieved through various routes, such as the direct halogenation of 6-chloroindole or transition-metal-catalyzed methods. arabjchem.orgmdpi.com Computational modeling can generate detailed potential energy surfaces for these reaction pathways.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile can be constructed. This profile reveals the activation energy (Ea) for each step, allowing for the identification of the rate-determining step. For instance, in the electrophilic iodination of 6-chloroindole, DFT calculations could compare the activation barriers for attack at the C2 versus the C3 position, providing a quantitative rationale for the observed product distribution.

Indole chemistry is characterized by distinct regioselectivity, with electrophilic substitution typically favoring the C3 position. bhu.ac.in However, if the C3 position is blocked or if specific reagents or catalysts are used, substitution can occur at other positions, including C2.

Computational transition state analysis can explain these outcomes. By locating the transition state structure for a given reaction (e.g., the iodination of 6-chloroindole), chemists can analyze the bonding and geometry at the point of highest energy. Comparing the energies of different possible transition states (e.g., leading to C2-iodination vs. C3-iodination) provides a direct theoretical basis for the observed regioselectivity. Factors such as steric hindrance from existing substituents and the electronic stabilization of the transition state structure are key determinants that can be precisely modeled. researchgate.net In enzymatic halogenation, for example, computational studies help elucidate how enzymes control regioselectivity to overcome the inherent chemical preferences of the substrate. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the molecular dynamics simulations of this compound. Therefore, a detailed analysis of its conformational landscapes based on simulation data is not available at this time.

Vi. Applications in Synthetic Chemistry and Material Science

6-Chloro-2-iodo-1H-indole as a Key Intermediate in Organic Synthesis

The reactivity of the carbon-iodine bond at the 2-position of the indole (B1671886) ring makes this compound a highly valuable precursor in a variety of synthetic transformations. This functionality allows for the introduction of diverse molecular fragments through well-established cross-coupling reactions, paving the way for the synthesis of a wide array of complex molecules.

The 2-iodo substituent in this compound serves as a versatile handle for the construction of intricate heterocyclic systems through transition metal-catalyzed cross-coupling reactions. nih.govarabjchem.org Methodologies such as Suzuki, Sonogashira, Heck, and Stille couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position of the indole core. nih.govarabjchem.org These reactions are instrumental in the synthesis of polycyclic and fused heterocyclic frameworks, which are prevalent in medicinally important compounds.

For instance, the Suzuki-Miyaura coupling of 2-iodoindoles with various boronic acids provides a straightforward route to 2-arylindoles. acs.org Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl moieties, which can then undergo further cyclization reactions to form more complex structures. mdpi.com The reactivity of the C-I bond allows for selective functionalization, leaving the chloro group at the 6-position available for subsequent transformations, thereby increasing the molecular complexity of the resulting products. nih.gov

Table 1: Cross-Coupling Reactions Utilizing 2-Iodoindole Scaffolds

| Cross-Coupling Reaction | Reactant | Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Palladium | 2-Aryl/Heteroaryl Indoles |

| Sonogashira | Terminal Alkyne | Palladium/Copper | 2-Alkynyl Indoles |

| Heck | Alkene | Palladium | 2-Alkenyl Indoles |

The indole nucleus is a fundamental structural motif in a vast number of natural products with diverse biological activities. rsc.orgacs.org Consequently, the synthesis of analogues of these natural products is a key strategy in drug discovery and development. This compound serves as a valuable building block in this endeavor, providing a scaffold that can be elaborated to mimic the core structures of complex indole alkaloids and other natural products.

The ability to introduce various substituents at the 2-position allows for the systematic modification of the natural product structure, enabling the exploration of structure-activity relationships (SAR). For example, the synthesis of marine alkaloids often involves the use of functionalized indole precursors. arabjchem.org While direct examples utilizing this compound are not extensively documented, the principles of its reactivity suggest its high potential in the synthesis of analogues of natural products like the dragmacidins or other bis-indole alkaloids. arabjchem.org

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. cam.ac.ukcam.ac.uk The multifunctional nature of this compound makes it an attractive starting material for DOS. The orthogonal reactivity of the iodo and chloro substituents, along with the potential for N-functionalization of the indole ring, allows for the creation of a wide range of molecular skeletons from a single precursor. semanticscholar.orgyoutube.com

A typical DOS strategy could involve the initial functionalization of the 2-position via cross-coupling reactions, followed by modification of the 6-chloro position and/or the indole nitrogen. This approach can lead to the rapid generation of a library of compounds with significant structural diversity, increasing the probability of identifying molecules with novel biological functions. The use of functionalized indoles in the creation of spiro-oxindole libraries further highlights the utility of such scaffolds in generating molecular complexity. rsc.org

Role in Catalysis and Ligand Design

The indole framework is not only a component of biologically active molecules but also serves as a scaffold for the design of ligands for transition metal catalysis.

The development of novel ligands is crucial for advancing transition metal catalysis. Indole-based ligands have shown promise in a variety of catalytic transformations. nih.gov While specific examples detailing the use of this compound for this purpose are limited, the synthetic handles available on this molecule make it a potentially valuable precursor for ligand synthesis.

For instance, the introduction of a phosphine (B1218219) group at the 2-position via a coupling reaction could lead to the formation of indole-based phosphine ligands. mdpi.com These ligands could then be used to form complexes with transition metals like palladium, rhodium, or gold, which are known to catalyze a wide range of organic reactions. The electronic properties of the indole ring, which can be tuned by the chloro substituent at the 6-position, could influence the catalytic activity of the resulting metal complex.

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. benthamdirect.comcsic.es The indole nucleus is known to participate in various organocatalytic reactions, most notably in Friedel-Crafts alkylations where the indole acts as a nucleophile, typically reacting at the C3 position. benthamdirect.comaraid.es

However, the application of this compound in organocatalysis is not well-documented in the scientific literature. The presence of the iodo group at the 2-position alters the typical reactivity of the indole ring, making its role in traditional organocatalytic transformations that rely on the nucleophilicity of the C3 position less straightforward. Further research is needed to explore the potential of this specific compound in novel organocatalytic applications that could leverage its unique substitution pattern.

Potential Applications in Material Science

The utility of this compound in material science is primarily based on its potential as a precursor and a structural component. The distinct reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective chemical modifications, making it a versatile intermediate for creating complex molecular architectures. Its potential spans across optoelectronics, polymer chemistry, and the design of self-assembling systems.

Indole-based compounds are widely explored for optoelectronic applications because their extended π-conjugated system facilitates charge transport and interacts with light. While direct applications of this compound are not yet extensively documented, its structure is primed for the synthesis of materials central to this field.

The chloro and iodo groups are excellent leaving groups for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). These reactions are fundamental to building the large, conjugated systems required for optoelectronic activity. By reacting this compound with suitable coupling partners, it is possible to synthesize:

Organic Semiconductors: Extending the π-conjugation by coupling aromatic or heteroaromatic groups at the 2- and 6-positions can yield materials with semiconductor properties suitable for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Dyes: The indole nucleus can act as an electron-donor core. Attaching electron-accepting groups through cross-coupling reactions can create donor-acceptor (D-A) type dyes with strong absorption and emission characteristics for use in dye-sensitized solar cells (DSSCs) or as fluorescent probes.

Non-Linear Optical (NLO) Chromophores: The creation of D-A structures with an extended π-bridge is a common strategy for designing NLO materials. The di-halogenated indole provides a scaffold to build such molecules, which are essential for applications in optical communications and data processing.

The table below illustrates potential cross-coupling reactions that could be employed to modify this compound for optoelectronic applications.

| Reaction Type | Coupling Partner | Catalyst (Typical) | Bond Formed | Potential Application |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | C-C | Organic Semiconductors |

| Heck Coupling | Alkene | Pd(OAc)₂ | C=C | Conjugated Polymers, Dyes |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | C≡C | NLO Chromophores, Wires |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C | Organic Semiconductors |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ | C-N | Hole-Transport Materials |

In polymer chemistry, molecules with at least two reactive sites can act as monomers for polymerization. This compound is an AB-type monomer where both halogenated sites can undergo reactions to form a polymer chain. This allows for the synthesis of functional polymers incorporating the indole moiety directly into the backbone.

Polyindoles are known for their promising properties, including:

High Thermal Stability: The rigid indole ring contributes to a high decomposition temperature.

Electrochemical Activity: The indole unit is redox-active, making the polymers potentially useful as electroactive materials.

Fluorescence: Many indole-containing polymers exhibit strong fluorescence, making them suitable for sensing or light-emitting applications.

Polycondensation reactions, such as Suzuki or Heck polycondensation, could theoretically utilize this compound as a monomer to produce novel poly(indole)s. The resulting polymers would have a well-defined structure with the indole units arranged regularly along the chain, potentially leading to materials with anisotropic properties.

| Polymerization Method | Co-monomer / Condition | Resulting Polymer Linkage | Potential Polymer Properties |

| Suzuki Polycondensation | Aromatic diboronic acid | Aryl-Aryl | High thermal stability, semiconducting |

| Heck Polycondensation | Divinyl aromatic compound | Aryl-Vinylene-Aryl | High fluorescence, photoconductivity |

| Sonogashira Polycondensation | Diethynyl aromatic compound | Aryl-Alkynyl-Aryl | Rigidity, potential for carbonization |

Supramolecular chemistry involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. This compound is an excellent candidate for forming such structures due to its multiple sites for specific intermolecular interactions.

The key interactions that this molecule can participate in are:

Hydrogen Bonding: The N-H group is a classic hydrogen bond donor, which can interact with acceptors (like carbonyls, nitriles, or even the halogen atoms of another molecule).

Halogen Bonding: This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). The iodine atom at the 2-position is a particularly strong halogen bond donor, while the chlorine at the 6-position is a weaker donor. These can interact with Lewis bases (e.g., lone pairs on N, O, or S atoms).

The interplay between strong N-H···X hydrogen bonds and C-I···X / C-Cl···X halogen bonds can direct the self-assembly of this compound into well-defined architectures like one-dimensional tapes, two-dimensional sheets, or even complex three-dimensional networks. This ability is fundamental to crystal engineering, where the goal is to design solid-state materials with specific structures and properties.

The following table compares the key features of hydrogen and halogen bonds relevant to supramolecular assembly.

| Interaction | Donor | Acceptor | Strength (Typical) | Directionality |

| Hydrogen Bond | D-H (D=N, O) | Lewis Base (N, O, etc.) | 12–30 kJ/mol | High |

| Halogen Bond | R-X (X=I, Br, Cl) | Lewis Base (N, O, etc.) | 5–25 kJ/mol | Very High |

Beyond its direct use in materials, this compound is a valuable intermediate for the synthesis of other high-value specialty chemicals. Its utility stems from the differential reactivity of its functional groups. The C-I bond is significantly more reactive in many cross-coupling reactions than the C-Cl bond. This allows for selective, sequential functionalization.

A synthetic chemist can first perform a reaction at the more reactive 2-position (iodine) while leaving the 6-position (chlorine) intact. The resulting 2-substituted-6-chloro-1H-indole can then be isolated and subjected to a second, different reaction at the 6-position. This stepwise approach provides a route to complex, tri-substituted indoles that would be difficult to synthesize otherwise. These highly decorated indoles can be final target molecules or key intermediates in the synthesis of pharmaceuticals, agrochemicals, or more sophisticated material science components.

| Reactive Site | Relative Reactivity in Cross-Coupling | Potential Synthetic Strategy |

| C2-I | High | Initial, selective functionalization under mild conditions. |

| C6-Cl | Moderate | Functionalization after the C-I bond has reacted, often requiring more forcing conditions. |

| N1-H | Varies | Can be deprotonated for N-alkylation/arylation, or used for hydrogen bonding. |

This controlled, site-selective reactivity makes this compound a versatile platform for building molecular complexity, cementing its role as a key specialty chemical in advanced organic synthesis.

Vii. Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Spaces and Unconventional Reactivity

Future research will likely focus on leveraging the unique electronic properties of 6-Chloro-2-iodo-1H-indole to explore novel reaction pathways. The presence of both a chloro and an iodo substituent offers opportunities for regioselective transformations. The carbon-iodine bond, being weaker, is a prime site for various cross-coupling reactions, while the carbon-chlorine bond can be activated under different catalytic conditions.

Emerging trends in indole (B1671886) functionalization that could be applied include:

Transition-Metal Catalyzed C-H Functionalization : Direct activation of the C-H bonds on the indole nucleus, particularly at the C3, C4, C5, and C7 positions, would provide a more atom-economical approach to diversification. rsc.org

Photoredox Catalysis : Light-mediated reactions could enable novel transformations that are not accessible through traditional thermal methods, offering new avenues for functionalization.

Iodonitrene Chemistry : The reaction of iodonitrene with the indole core could lead to the formation of novel nitrogen-containing heterocyclic systems. acs.org

These approaches would expand the chemical space accessible from this compound, leading to a wider array of derivatives with potentially novel properties.

Development of Highly Sustainable and Atom-Economical Synthesis Routes

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For this compound, future research will likely target the reduction of waste, the use of greener solvents, and the development of more energy-efficient processes.

Key areas for improvement include:

Multicomponent Reactions (MCRs) : Designing one-pot syntheses where multiple starting materials react to form the desired indole core in a single step can significantly improve efficiency and reduce waste. rsc.orgacs.org

Catalytic Systems : The use of magnetic nanoparticles as reusable catalysts presents a promising green alternative to traditional homogeneous catalysts. researchgate.net

Aqueous Media Synthesis : Performing reactions in water as a solvent is a key aspect of green chemistry, and developing methodologies for the functionalization of indoles in aqueous media is an active area of research. nih.gov

Atom-Economical Halogenation : The use of systems like oxone-halide for in-situ generation of halogenating species can eliminate the need for stoichiometric halogenating agents and reduce hazardous byproducts. nih.govspringernature.com

The following table outlines a comparison of traditional versus potential sustainable approaches for indole synthesis and functionalization.

| Feature | Traditional Methods | Sustainable/Atom-Economical Approaches |